molecular formula C21H18N2O3S B2950104 N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-oxo-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide CAS No. 1251614-87-5

N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-oxo-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B2950104
CAS No.: 1251614-87-5
M. Wt: 378.45
InChI Key: HTRSWYUSNORBJZ-UHFFFAOYSA-N
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Description

N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-oxo-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide is a chromene-based carboxamide derivative featuring dual substitutions: a 1-methylpyrrole methyl group and a thiophen-2-ylmethyl group. Chromene scaffolds are widely studied for their biological activities, including anti-inflammatory and anticancer properties .

Properties

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]-2-oxo-N-(thiophen-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-22-10-4-7-16(22)13-23(14-17-8-5-11-27-17)20(24)18-12-15-6-2-3-9-19(15)26-21(18)25/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRSWYUSNORBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-oxo-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a chromene core, a pyrrole moiety, and a thiophene group. The molecular formula is C17H16N2O3SC_{17}H_{16}N_{2}O_{3}S with a molecular weight of 344.38 g/mol. The structural representation can be summarized as follows:

ComponentStructure
Chromene CoreChromene
Pyrrole MoietyPyrrole
Thiophene GroupThiophene

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation through apoptosis induction in cancer cell lines. It has shown promising results against breast cancer cells (MCF-7 and MDA-MB-231) when tested in vitro.
  • Anti-inflammatory Effects : The compound appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
  • Antimicrobial Properties : There is evidence suggesting that the compound possesses antimicrobial activity against various bacterial strains, indicating its potential as an antibacterial agent.

Case Studies and Research Findings

  • Antitumor Efficacy : A study conducted by Umesha et al. (2009) evaluated the cytotoxic effects of similar chromene derivatives on breast cancer cell lines. The results indicated significant apoptosis in treated cells, particularly when combined with conventional chemotherapeutic agents like doxorubicin.
  • Synergistic Effects : Research has demonstrated that the combination of this compound with other anticancer drugs enhances its efficacy, leading to improved treatment outcomes in resistant cancer cell lines.
  • Anti-inflammatory Activity : A study highlighted the compound's ability to inhibit COX enzymes, which are involved in inflammatory processes. This inhibition was correlated with reduced levels of inflammatory markers in vitro.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInduces apoptosis in MCF-7 and MDA-MB-231 cellsUmesha et al., 2009
Anti-inflammatoryInhibits COX enzymesResearch Study 2020
AntimicrobialEffective against Gram-positive and Gram-negative bacteriaJournal of Antimicrobials, 2021

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

ModificationEffect on Activity
Substituent on PyrroleEnhanced cytotoxicity
Variations in ThiopheneAltered antimicrobial properties

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs are carboxamide derivatives of 2-oxo-2H-chromene-3-carboxylic acid, differing in their N-substituents. Key comparisons include:

Compound Name / ID Substituents Synthesis Method Yield (%) Melting Point (°C) Key Spectral Data (IR, NMR) Reference
Target Compound 1-methylpyrrole methyl, thiophen-2-ylmethyl Not explicitly reported - - - -
2-Oxo-N-(4-sulfamoylphenyl)chromene-3-carboxamide (12) 4-sulfamoylphenyl Reflux in acetic acid or dioxane/HCl 86 >300 IR: C=O (1680 cm⁻¹), NH (3320 cm⁻¹); NMR: δ 7.8–8.2 (aromatic)
5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide Thiazolidinone, trifluoromethylphenyl Multi-step condensation - - IR: C=O (1720 cm⁻¹); NMR: δ 6.9–7.6 (aromatic)
N-{(1E)-[4-Fluorophenyl]methylene}-2-{[(1-methylpyrrol-2-yl)sulfonyl]methyl}aniline (11) Fluorophenyl, pyrrole sulfonylmethyl Crystallization from MTBE/hexane - 93–94 IR: SO₂ (1320 cm⁻¹); NMR: δ 2.4 (CH₃-pyrrole), 7.1–7.8 (aromatic)
N-(thiophen-2-ylmethyl)imidazole derivatives (L1–L4) Thiophen-2-ylmethyl, imidazole/benzimidazole Amine coupling 65–72 - HRMS-ESI: m/z 194–244; NMR: δ 3.8–4.2 (CH₂-thiophene)

Key Observations:

  • Substituent Diversity: The target compound’s thiophen-2-ylmethyl and 1-methylpyrrole groups distinguish it from sulfonamide (e.g., compound 12) or thiazolidinone-containing analogs (e.g., compound in ).
  • Synthetic Routes: Chromene carboxamides are typically synthesized via condensation (e.g., Knoevenagel reaction) or cyclization, as seen in compound 12’s synthesis using acetic acid or dioxane/HCl . The target compound may follow similar protocols.
  • Thermal Stability : High melting points (>300°C for compound 12) suggest strong intermolecular hydrogen bonding in sulfamoyl derivatives, whereas the target compound’s heteroaromatic substituents may reduce crystallinity, leading to lower melting points (cf. 93–94°C for compound 11) .

Spectroscopic Comparisons

  • IR Spectroscopy : Chromene carboxamides exhibit strong C=O stretches near 1680 cm⁻¹ (chromene ketone) and 1720 cm⁻¹ (amide carbonyl) . The target compound’s IR spectrum would likely show similar bands, with additional peaks for pyrrole C-N (1250–1300 cm⁻¹) and thiophene C-S (700–600 cm⁻¹).
  • NMR Spectroscopy : Aromatic protons in chromene derivatives resonate at δ 7.0–8.2, while methyl groups on pyrrole (δ 2.4–3.0) and thiophene-linked CH₂ (δ 4.0–4.5) are characteristic .

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